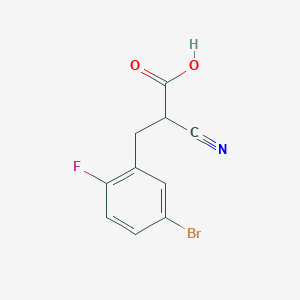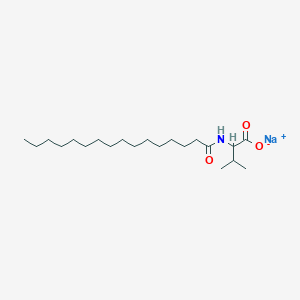![molecular formula C14H14F3N3O3S B12279417 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)
1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole is a complex organic compound that features both azetidine and imidazole rings The presence of the trifluoromethoxy group and the benzenesulfonyl moiety adds to its chemical uniqueness
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could yield a sulfide.
Aplicaciones Científicas De Investigación
1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, particularly in the development of new drugs.
Medicine: Its unique structure could make it a candidate for targeting specific biological pathways.
Industry: It could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved would depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: This compound shares the trifluoromethoxy group but lacks the azetidine and imidazole rings.
Benzimidazole derivatives: These compounds share the imidazole ring and have various biological activities.
Uniqueness
1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C14H14F3N3O3S |
|---|---|
Peso molecular |
361.34 g/mol |
Nombre IUPAC |
1-[[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]methyl]imidazole |
InChI |
InChI=1S/C14H14F3N3O3S/c15-14(16,17)23-12-3-1-2-4-13(12)24(21,22)20-8-11(9-20)7-19-6-5-18-10-19/h1-6,10-11H,7-9H2 |
Clave InChI |
QVXBIGBBQOPSPH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)CN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279338.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole](/img/structure/B12279345.png)
![2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B12279347.png)
![2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12279350.png)
![Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium](/img/structure/B12279362.png)
![6-(Bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12279371.png)



![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12279422.png)

![Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)

